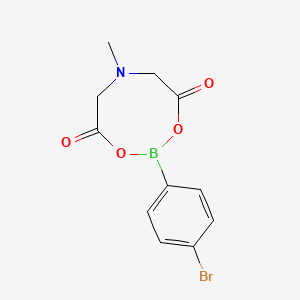
6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
“6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester” is a chemical compound with the empirical formula C14H14BrNO2 . It has a molecular weight of 308.17 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester” can be represented by the SMILES stringCCOC(=O)c1cc2cc(Br)cc(C)c2nc1C . The InChI representation is 1S/C14H14BrNO2/c1-4-18-14(17)12-7-10-6-11(15)5-8(2)13(10)16-9(12)3/h5-7H,4H2,1-3H3 .
Applications De Recherche Scientifique
Photolabile Protecting Group
6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester is related to 8-bromo-7-hydroxyquinoline (BHQ), a compound used as a photolabile protecting group for carboxylic acids. BHQ shows higher single photon quantum efficiency than some other protecting groups and is sensitive enough for multiphoton-induced photolysis in vivo. This makes it useful for caging biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Monobromination of Quinoline Derivatives
Ethyl esters of 6- and 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, closely related to the compound , can undergo monobromination. This reaction, facilitated by N-Bromosaccharin in the presence of pyridinium poly(hydrogen fluoride), occurs at either the C6 or C8 positions depending on substituents (Moẑek & Sket, 1994).
Biological Inhibition Studies
Compounds structurally similar to 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, crucial for understanding diseases like Alzheimer's and Parkinson's. These studies involve synthesizing derivatives and evaluating their inhibitory capacities (Boztaş et al., 2019).
Catalytic Applications
The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing derivatives of quinoline, including those structurally related to 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester, highlights potential catalytic applications. This method facilitates the clean and efficient synthesis of these compounds (Khaligh, 2014).
Propriétés
IUPAC Name |
ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-4-18-14(17)12-7-10-6-11(15)5-8(2)13(10)16-9(12)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYQABAYMMJICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=CC(=CC2=C1)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670993 | |
| Record name | Ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester | |
CAS RN |
1189106-89-5 | |
| Record name | Ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















